![molecular formula C16H22N2O2 B7565178 N-[4-(azocane-1-carbonyl)phenyl]acetamide](/img/structure/B7565178.png)
N-[4-(azocane-1-carbonyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(azocane-1-carbonyl)phenyl]acetamide, also known as ACPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ACPA belongs to the class of compounds known as CB1 cannabinoid receptor agonists and has been shown to have various biochemical and physiological effects. In
作用機序
N-[4-(azocane-1-carbonyl)phenyl]acetamide acts as a selective agonist of the CB1 cannabinoid receptor, which is primarily found in the central nervous system. Activation of the CB1 receptor by N-[4-(azocane-1-carbonyl)phenyl]acetamide leads to the inhibition of neurotransmitter release, resulting in the analgesic and anti-inflammatory effects observed.
Biochemical and Physiological Effects:
N-[4-(azocane-1-carbonyl)phenyl]acetamide has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce pain and inflammation in animal models of arthritis and neuropathic pain. N-[4-(azocane-1-carbonyl)phenyl]acetamide has also been shown to have neuroprotective effects, particularly in animal models of Parkinson's disease and epilepsy.
実験室実験の利点と制限
One of the main advantages of using N-[4-(azocane-1-carbonyl)phenyl]acetamide in lab experiments is its high selectivity for the CB1 receptor, which allows for more specific targeting of this receptor. However, N-[4-(azocane-1-carbonyl)phenyl]acetamide has a relatively short half-life, which can limit its usefulness in certain experiments. Additionally, the high potency of N-[4-(azocane-1-carbonyl)phenyl]acetamide can make it difficult to accurately dose in experiments.
将来の方向性
There are several future directions for the research of N-[4-(azocane-1-carbonyl)phenyl]acetamide. One potential avenue is the investigation of its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(azocane-1-carbonyl)phenyl]acetamide and its potential effects on other receptors and neurotransmitters. Finally, the development of more stable and easily dosable forms of N-[4-(azocane-1-carbonyl)phenyl]acetamide could improve its usefulness in lab experiments and potential clinical applications.
Conclusion:
In conclusion, N-[4-(azocane-1-carbonyl)phenyl]acetamide is a promising compound with potential therapeutic applications in various fields of medicine. Its high selectivity for the CB1 receptor and demonstrated analgesic, anti-inflammatory, and neuroprotective effects make it an attractive target for further research. While there are limitations to its use in lab experiments, continued investigation of N-[4-(azocane-1-carbonyl)phenyl]acetamide could lead to the development of new treatments for a variety of diseases.
合成法
The synthesis of N-[4-(azocane-1-carbonyl)phenyl]acetamide involves the reaction of 4-(4-chlorophenyl)butan-2-one with 1-aminocyclohexane in the presence of a base, followed by the reaction with 4-nitrobenzoyl chloride and subsequent reduction with tin (II) chloride. This results in the formation of N-[4-(azocane-1-carbonyl)phenyl]acetamide as a white crystalline powder.
科学的研究の応用
N-[4-(azocane-1-carbonyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. N-[4-(azocane-1-carbonyl)phenyl]acetamide has also been investigated for its potential use in the treatment of various diseases such as multiple sclerosis, epilepsy, and Parkinson's disease.
特性
IUPAC Name |
N-[4-(azocane-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-13(19)17-15-9-7-14(8-10-15)16(20)18-11-5-3-2-4-6-12-18/h7-10H,2-6,11-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBMKMNDYQECOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-bromophenyl)ethyl]acetamide](/img/structure/B7565104.png)
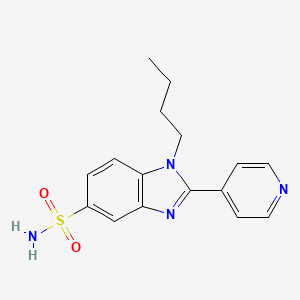
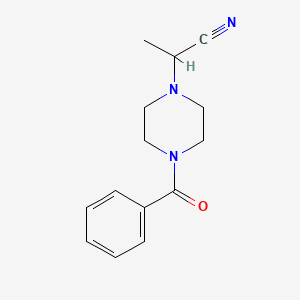
![1-(4-fluorophenyl)-N'-[(2-methoxy-5-methylphenyl)methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B7565125.png)
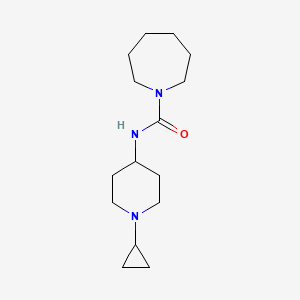
![1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-1-ethyl-3-[(2-pyrazol-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7565146.png)
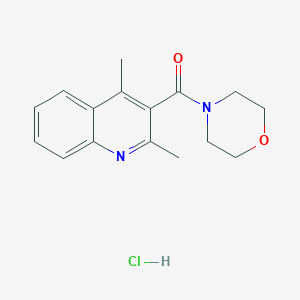
![1-(8-Chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-(4-methoxyphenoxy)propan-1-one](/img/structure/B7565157.png)
![1-[(4-Fluorophenyl)-(oxolan-2-yl)methyl]-3-(2-hydroxy-1-phenylethyl)urea](/img/structure/B7565159.png)
![4-amino-3-nitro-N-[5-(4-propylphenyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B7565164.png)
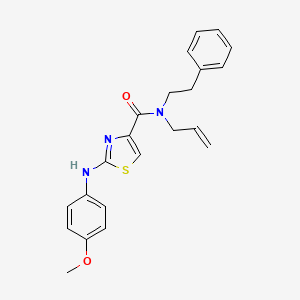
![2-(N-methylanilino)-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]acetamide](/img/structure/B7565182.png)
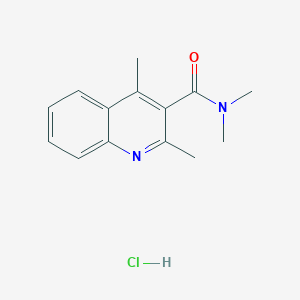
![N-[[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]methyl]-1-(1-cyclopropylpyrrolidin-3-yl)methanamine](/img/structure/B7565192.png)